molecular formula C22H23N3O2S2 B2722679 3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 726161-26-8

3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2722679
CAS RN: 726161-26-8
M. Wt: 425.57
InChI Key: KFLBUIMLEBJKMK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features that are common in organic chemistry. These include an allyl group, a thieno[2,3-d]pyrimidin-4(3H)-one moiety, and a 2-methylindolin-1-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the allyl group might be introduced via a reaction with an allyl halide, while the thieno[2,3-d]pyrimidin-4(3H)-one moiety could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[2,3-d]pyrimidin-4(3H)-one moiety, for example, is a fused ring system containing both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the allyl group could participate in reactions such as allylic substitution or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of substituted 5-aminothieno[2,3-d] pyrimidines and their derivatives involves reactions of ethyl 5-amino-2-substituted thieno[2,3-d]pyrimidine-6carboxylates with different chemical reagents. These compounds show potential for further chemical modifications and applications in medicinal chemistry (Tumkyavichius, 1995).

Biological Activities and Applications

  • Some derivatives exhibit significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential as therapeutic agents. For example, novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have shown potent analgesic and anti-inflammatory properties in preclinical studies, highlighting their potential as pain management and anti-inflammatory drugs (Alagarsamy et al., 2007).

Photophysical Properties and Sensing Applications

  • Derivatives have been studied for their photophysical properties and applications in sensing. For instance, pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them candidates for development as colorimetric pH sensors and in materials science (Yan et al., 2017).

Antimicrobial and Antitubercular Activities

  • Certain pyrimidine derivatives have been evaluated for their antimicrobial and antitubercular activities, showing promise against various bacterial and fungal strains, including mycobacterium tuberculosis. This indicates their potential use in treating infectious diseases (Chandrashekaraiah et al., 2014).

Green Synthetic Approaches

  • Innovative, green synthetic methods have been developed for the production of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the possibility of more environmentally friendly approaches in pharmaceutical chemistry. These methods emphasize step economy and reduced environmental impact (Shi et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its mechanism of action if it’s a biologically active compound .

properties

IUPAC Name

5,6-dimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-5-10-24-21(27)19-14(3)15(4)29-20(19)23-22(24)28-12-18(26)25-13(2)11-16-8-6-7-9-17(16)25/h5-9,13H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBUIMLEBJKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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